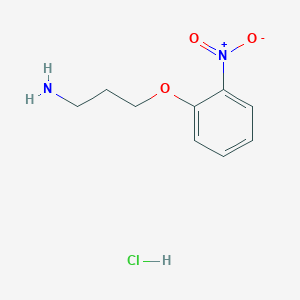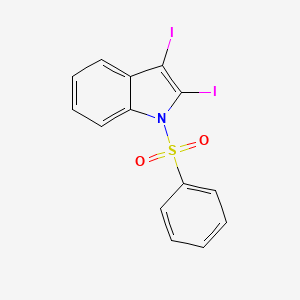
4-(fluoromethoxy)benzonitrile
Vue d'ensemble
Description
4-(Fluoromethoxy)benzonitrile (FMBN) is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and organic solvents. FMBN is an important building block for synthesizing a variety of compounds, such as those used in drug discovery, materials science, and catalysis. FMBN is also a useful reagent for the preparation of various compounds, such as amino acids, peptides, and carbohydrates. Furthermore, FMBN has been used in a variety of biological studies, such as enzyme inhibition and metabolic studies.
Applications De Recherche Scientifique
Electrolyte Additive in High Voltage Lithium Ion Batteries
A study conducted by Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile (4-TB) as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium-ion batteries. The research found that the addition of 0.5 wt.% 4-TB significantly improved the cyclic stability of the LiNi 0.5 Mn 1.5 O 4 cathode, leading to an enhanced initial capacity and better capacity retention after 300 cycles compared to the base electrolyte. This advancement is attributed to the formation of a low-impedance protective film by 4-TB, which inhibits electrolyte oxidation and manganese dissolution from the cathode (Huang et al., 2014).
Dual Fluorescence Studies
Research on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound with similar structural characteristics to 4-(fluoromethoxy)benzonitrile, has been significant in understanding dual fluorescence. Köhn and Hättig (2004) used advanced computational methods to analyze the excited state structures of DMABN, providing insights into its intramolecular charge-transfer state and dual fluorescence mechanism. This study contributes to the broader understanding of the photophysical behavior of compounds like 4-(fluoromethoxy)benzonitrile (Köhn & Hättig, 2004).
Continuous Flow Iodination Process
In 2018, Dunn et al. described the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via a continuous flow process. This study highlights the potential of using similar compounds, including 4-(fluoromethoxy)benzonitrile, in synthetic chemistry, particularly in the development of efficient and scalable processes for the production of complex molecules (Dunn et al., 2018).
Photophysical Behavior in Aqueous Solutions
Cox, Hauptman, and Turro (1984) investigated the dual fluorescence of dialkylaminobenzonitriles, which includes compounds like 4-(fluoromethoxy)benzonitrile, in aqueous solutions of cyclodextrins. Their study contributes to the understanding of the photophysical properties of these compounds and their potential applications in fluorescence studies and sensor technologies (Cox, Hauptman, & Turro, 1984).
Luminescent Liquid Crystalline Behavior
Ahipa et al. (2014) synthesized a series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, demonstrating the liquid crystalline behavior of these compounds. Their research provides valuable information on the potential of similar compounds, like 4-(fluoromethoxy)benzonitrile, in the field of materials science, particularly in the development of new mesogenic materials with unique optical properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Propriétés
IUPAC Name |
4-(fluoromethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-11-8-3-1-7(5-10)2-4-8/h1-4H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWNRXNBLZQZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fluoromethoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-](/img/structure/B6599524.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B6599532.png)



![(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol](/img/structure/B6599553.png)


![2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B6599564.png)

![4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6599591.png)